molecular formula C26H36N4O6S2 B2685211 ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449781-95-7

ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2685211
CAS RN: 449781-95-7
M. Wt: 564.72
InChI Key: VKKMYQIWOUTTSB-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical reaction schemes .


Molecular Structure Analysis

Techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy are often used to analyze a compound’s molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve carrying out the reactions in a lab and observing the results .


Physical And Chemical Properties Analysis

This could involve determining properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis Techniques

Researchers have developed various synthetic routes to create complex molecules, including thieno[2,3-c]pyridine derivatives, which are structurally related to the specified compound. For instance, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing the synthetic versatility of related chemical frameworks (Zhu, Lan, & Kwon, 2003). This technique emphasizes the importance of regioselectivity and high yields in the synthesis of complex organic molecules.

Structural and Thermostability Studies

Carboxylate-assisted ethylamide metal–organic frameworks have been studied for their synthesis, structure, thermostability, and luminescence properties. Sun et al. (2012) explored a series of such frameworks, revealing intricate crystal structures and potential applications in materials science due to their unique properties (Sun et al., 2012). These findings underscore the broader implications of studying carboxylate and related structures for developing new materials with specific functionalities.

Antimycobacterial Agents

Research into the pharmacological potential of related compounds has identified promising antimycobacterial agents. Kumar Raju et al. (2010) synthesized highly functionalized tetrahydro-pyridines and pyridines, demonstrating significant activity against Mycobacterium tuberculosis. One compound, in particular, showed remarkable potency, being more effective than first-line anti-tuberculosis drugs (Kumar Raju, Stephen, & Perumal, 2010). This research highlights the potential of thieno[2,3-c]pyridine derivatives in developing new treatments for tuberculosis.

Mechanism of Action

If the compound is a drug, this would involve understanding how it interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. Material Safety Data Sheets (MSDS) are often a good source of this information .

Future Directions

This could involve predicting new applications for the compound or new methods for its synthesis .

properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O6S2/c1-6-36-26(33)29-12-11-20-21(15-29)37-25(22(20)23(27)31)28-24(32)18-7-9-19(10-8-18)38(34,35)30(13-16(2)3)14-17(4)5/h7-10,16-17H,6,11-15H2,1-5H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKMYQIWOUTTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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